molecular formula C22H32N4O8 B12640549 L-Tyrosyl-L-alanyl-L-valyl-L-glutamic acid CAS No. 920979-09-5

L-Tyrosyl-L-alanyl-L-valyl-L-glutamic acid

Cat. No.: B12640549
CAS No.: 920979-09-5
M. Wt: 480.5 g/mol
InChI Key: ZEDFYFVAXSGTGU-RPZXMPESSA-N
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Description

L-Tyrosyl-L-alanyl-L-valyl-L-glutamic acid is a synthetic peptide composed of four amino acids: tyrosine, alanine, valine, and glutamic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Tyrosyl-L-alanyl-L-valyl-L-glutamic acid typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process involves the following steps:

    Attachment of the first amino acid: The carboxyl group of the first amino acid (L-glutamic acid) is attached to the resin.

    Deprotection: The protecting group on the amino acid’s amine group is removed.

    Coupling: The next amino acid (L-valine) is activated and coupled to the deprotected amine group of the first amino acid.

    Repetition: Steps 2 and 3 are repeated for L-alanine and L-tyrosine.

    Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.

Industrial Production Methods

Industrial production of peptides like this compound often employs automated peptide synthesizers that follow the SPPS method. These machines can handle large-scale synthesis with high precision and efficiency. Additionally, purification techniques such as high-performance liquid chromatography (HPLC) are used to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

L-Tyrosyl-L-alanyl-L-valyl-L-glutamic acid can undergo various chemical reactions, including:

    Oxidation: The phenolic hydroxyl group of tyrosine can be oxidized to form quinones.

    Reduction: Reduction reactions can target disulfide bonds if present in the peptide structure.

    Substitution: Nucleophilic substitution reactions can occur at the side chains of amino acids.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or periodate can be used under mild conditions.

    Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are commonly used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Reduced forms of the peptide with cleaved disulfide bonds.

    Substitution: Modified peptides with new functional groups attached to the side chains.

Scientific Research Applications

L-Tyrosyl-L-alanyl-L-valyl-L-glutamic acid has several applications in scientific research:

    Chemistry: Used as a model compound to study peptide synthesis and reactions.

    Biology: Investigated for its role in protein-protein interactions and enzyme-substrate specificity.

    Medicine: Explored for its potential as a therapeutic agent or drug delivery system.

    Industry: Utilized in the development of biomaterials and nanotechnology.

Mechanism of Action

The mechanism of action of L-Tyrosyl-L-alanyl-L-valyl-L-glutamic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing various biochemical pathways. The peptide can bind to specific molecular targets, altering their activity and leading to downstream effects.

Comparison with Similar Compounds

Similar Compounds

    L-Tyrosyl-L-valyl-L-alanyl-L-α-aspartylglycine: Another synthetic peptide with similar amino acid composition.

    L-Tyrosyl-L-arginyl-L-arginyl-L-alanyl-L-alanyl-L-valyl-L-prolyl-L-prolyl-L-seryl-L-prolyl-L-seryl-L-leucyl-L-seryl-L-arginyl-L-histidyl-L-seryl-L-seryl-L-prolyl-L-histidyl-L-glutaminyl-O-phosphono-L-seryl-L-α-glutamyl-L-α-aspartyl-L-α-glutamyl-L-α-glutamyl-L-glutamic acid: A more complex peptide with additional amino acids.

Uniqueness

L-Tyrosyl-L-alanyl-L-valyl-L-glutamic acid is unique due to its specific sequence of amino acids, which imparts distinct chemical and biological properties. Its simplicity compared to more complex peptides makes it an ideal model for studying fundamental peptide chemistry and interactions.

Properties

CAS No.

920979-09-5

Molecular Formula

C22H32N4O8

Molecular Weight

480.5 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]pentanedioic acid

InChI

InChI=1S/C22H32N4O8/c1-11(2)18(21(32)25-16(22(33)34)8-9-17(28)29)26-19(30)12(3)24-20(31)15(23)10-13-4-6-14(27)7-5-13/h4-7,11-12,15-16,18,27H,8-10,23H2,1-3H3,(H,24,31)(H,25,32)(H,26,30)(H,28,29)(H,33,34)/t12-,15-,16-,18-/m0/s1

InChI Key

ZEDFYFVAXSGTGU-RPZXMPESSA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCC(=O)O)C(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)O)N

Canonical SMILES

CC(C)C(C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C(C)NC(=O)C(CC1=CC=C(C=C1)O)N

Origin of Product

United States

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